molecular formula C21H14BrN3O4 B6118444 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide

Cat. No. B6118444
M. Wt: 452.3 g/mol
InChI Key: FLDIHRLSVJUIIJ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFAA and belongs to the class of acrylamide derivatives.

Mechanism of Action

BFAA inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF) site. This prevents the exchange of GDP for GTP, which is necessary for ARF activation. The inhibition of ARF function by BFAA leads to the disruption of membrane trafficking and protein transport.
Biochemical and Physiological Effects:
BFAA has been shown to have significant biochemical and physiological effects on cells. The inhibition of ARF function by BFAA leads to the accumulation of vesicles and the disruption of Golgi apparatus structure. BFAA has also been shown to induce apoptosis in cancer cells by inhibiting the function of the anti-apoptotic protein Bcl-2.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BFAA in lab experiments is its specificity for ARF inhibition. BFAA has been shown to be a potent inhibitor of ARF function, with minimal effects on other cellular processes. However, one of the limitations of using BFAA is its potential toxicity. BFAA has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BFAA. One potential direction is the development of more potent and selective ARF inhibitors. This could lead to the discovery of new therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders. Another future direction is the study of the physiological effects of BFAA in vivo. This could provide insights into the role of ARF in various physiological processes and lead to the development of new therapies for diseases. Additionally, the study of BFAA in combination with other drugs could lead to the discovery of new synergistic effects and potential therapeutic applications.

Synthesis Methods

The synthesis of BFAA involves the reaction of 2-bromo-4-nitrophenyl furan-2-carboxylate with 2-methylphenyl isocyanate in the presence of a base. The resulting intermediate is then reacted with acrylonitrile to obtain the final product. The synthesis of BFAA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

BFAA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BFAA is in the study of protein trafficking and membrane dynamics. BFAA has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein that plays a crucial role in membrane trafficking. BFAA has been used to study the role of ARF in various cellular processes, including endocytosis, exocytosis, and intracellular transport.

properties

IUPAC Name

(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O4/c1-13-4-2-3-5-19(13)24-21(26)14(12-23)10-16-7-9-20(29-16)17-8-6-15(25(27)28)11-18(17)22/h2-11H,1H3,(H,24,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDIHRLSVJUIIJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.